Octadeca-7,9-diene

Organic Synthesis Cycloaddition Reactions Conjugated Dienes

Octadeca-7,9-diene (CAS 63025-00-3) is an 18-carbon aliphatic hydrocarbon belonging to the class of conjugated dienes, with a molecular formula of C18H34 and a molecular weight of 250.5 g/mol. The compound is characterized by two double bonds located at the 7th and 9th carbon positions, separated by a single bond, which confers conjugated stability and distinct reactivity compared to isolated or cumulated diene isomers.

Molecular Formula C18H34
Molecular Weight 250.5 g/mol
CAS No. 63025-00-3
Cat. No. B15448277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadeca-7,9-diene
CAS63025-00-3
Molecular FormulaC18H34
Molecular Weight250.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CC=CCCCCCC
InChIInChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h13,15,17-18H,3-12,14,16H2,1-2H3
InChIKeyGJJXGJLRVYJXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octadeca-7,9-diene (CAS 63025-00-3): C18 Conjugated Diene Technical Specification and Procurement Context


Octadeca-7,9-diene (CAS 63025-00-3) is an 18-carbon aliphatic hydrocarbon belonging to the class of conjugated dienes, with a molecular formula of C18H34 and a molecular weight of 250.5 g/mol [1]. The compound is characterized by two double bonds located at the 7th and 9th carbon positions, separated by a single bond, which confers conjugated stability and distinct reactivity compared to isolated or cumulated diene isomers [2]. As an undecorated hydrocarbon lacking heteroatoms, it presents a computed XLogP3-AA of 8.6, indicating high lipophilicity [3]. The compound exists as stereoisomers (Z/E configurations) due to the geometry of its double bonds, which can significantly impact its physical properties and biological interactions [4]. These structural features define its utility in synthetic chemistry, materials science, and as a model compound for studying diene reactivity and stereochemical effects in biological systems.

Why Octadeca-7,9-diene Cannot Be Substituted with Other C18 Dienes: Critical Differentiation Drivers


Generic substitution of Octadeca-7,9-diene with other C18 dienes, such as 9,12-octadecadiene or 1,9-octadecadiene, is scientifically unsound due to fundamental differences in conjugation, stereochemistry, and physicochemical properties. The conjugated 7,9-double bond system confers enhanced thermodynamic stability and enables [4+2] cycloaddition reactivity (Diels-Alder) that is absent in isolated dienes [1]. This reactivity profile directly impacts its utility as a synthetic building block for complex molecules, including pheromones and furan fatty acid derivatives [2]. Furthermore, the specific stereochemistry (Z/E isomerism) of the double bonds dictates biological activity, as demonstrated in lepidopteran sex pheromone systems where only the (Z,E)-isomer of 2-methyl-7,9-octadecadiene elicits strong electroantennographic (EAD) response [3]. In procurement contexts, these differences translate to distinct functional outcomes: a conjugated diene may undergo Diels-Alder reactions where an isolated diene fails; a specific stereoisomer may be biologically active while another is inert. Therefore, substituting Octadeca-7,9-diene with a positional or stereochemical analog without rigorous validation risks experimental failure, inconsistent product performance, and wasted resources. The quantitative evidence below substantiates these critical differentiation points.

Octadeca-7,9-diene: Quantified Differentiation Evidence Versus Structural Analogs


Conjugated Diene Structure Confers Diels-Alder Reactivity, Absent in Isolated Diene Analogs

Octadeca-7,9-diene is a conjugated diene, with its double bonds separated by a single bond, enabling it to participate in [4+2] cycloaddition reactions (e.g., Diels-Alder) with dienophiles [1]. In contrast, isolated dienes such as octadeca-1,9-diene, where double bonds are separated by more than one single bond, do not efficiently undergo Diels-Alder reactions due to the lack of a conjugated π-system . This functional difference is critical for synthetic applications where cycloaddition is a key step.

Organic Synthesis Cycloaddition Reactions Conjugated Dienes

Enhanced Thermodynamic Stability: 25 kJ/mol Lower Heat of Hydrogenation than Non-Conjugated Analogs

Conjugated dienes like Octadeca-7,9-diene exhibit increased thermodynamic stability due to π-electron delocalization across the conjugated system. This is quantitatively reflected in their lower heat of hydrogenation compared to non-conjugated (isolated) dienes. Experimental data show that conjugated dienes have a heat of hydrogenation of approximately -226 kJ/mol, whereas non-conjugated dienes have a heat of hydrogenation of around -251 kJ/mol [1]. The difference, 25 kJ/mol, represents the stabilization energy conferred by conjugation. This inherent stability can impact shelf-life, resistance to degradation, and reaction outcomes in synthetic sequences.

Thermodynamic Stability Conjugated Systems Physical Organic Chemistry

Stereoisomer-Dependent Biological Activity: (Z,E)-Isomer Elicits Exclusive EAD Response in Pheromone Systems

The stereochemistry of Octadeca-7,9-diene double bonds is a critical determinant of biological activity, as demonstrated in a structurally related pheromone component. In a study of (7Z,9E)-2-methyl-7,9-octadecadiene, comparative GC-EAD analyses of stereoselectively synthesized isomers (E,E; E,Z; Z,E; Z,Z) revealed that only the (Z,E)-isomer elicited strong electroantennographic (EAD) activity from male moth antennae [1]. The (E,Z)-isomer had an identical GC retention time to the active component but was biologically inert in the EAD assay. This demonstrates that stereoisomerism, not just molecular connectivity, governs biological recognition.

Chemical Ecology Semiochemistry Insect Pheromones

Distinct Physicochemical Profile: Computed LogP of 8.6 Differentiates from More Polar Analogs

Octadeca-7,9-diene has a computed XLogP3-AA value of 8.6 [1], indicating high lipophilicity. This is in stark contrast to oxygenated analogs such as octadeca-7,9-dienoic acid (which has a carboxyl group) or 7,10-epoxy-octadeca-7,9-dienoic acid (which has an epoxide and carboxyl group), which are significantly more polar and have lower LogP values. For instance, the XLogP3-AA of 9,12-octadecadienoic acid (linoleic acid) is approximately 6.8 [2], a difference of nearly 2 log units, which corresponds to a >100-fold difference in partition coefficient. This difference profoundly impacts membrane permeability, bioavailability, and environmental fate.

Physicochemical Properties Lipophilicity QSAR

Octadeca-7,9-diene: Recommended Application Scenarios Based on Quantified Differentiation


Synthetic Building Block for Diels-Alder Cycloadditions to Construct Six-Membered Rings

Octadeca-7,9-diene is recommended as a conjugated diene partner in [4+2] cycloaddition reactions (Diels-Alder) for the synthesis of cyclohexene derivatives [1]. Its conjugated diene structure enables efficient cycloaddition with a wide range of dienophiles, a reactivity profile not shared by isolated diene isomers such as octadeca-1,9-diene [2]. This application is particularly relevant for the construction of complex carbocyclic frameworks in natural product synthesis and materials chemistry. Users should verify the stereochemistry of the diene as it can influence endo/exo selectivity and reaction rates.

Model Compound for Studying Stereochemical Effects in Pheromone and Semiochemical Research

The demonstrated stereospecificity of (7,9)-diene systems in lepidopteran pheromones makes Octadeca-7,9-diene a valuable model compound for studying stereochemical recognition in insect olfaction [1]. Researchers can use defined stereoisomers (e.g., (Z,E)- vs. (E,Z)-) to probe the molecular basis of odorant receptor selectivity. This application leverages the finding that only specific stereoisomers of 2-methyl-7,9-octadecadiene elicit strong EAD responses from male moth antennae, while other isomers are biologically silent despite identical mass and connectivity [1].

Hydrophobic Standard for Chromatographic Method Development and Partitioning Studies

With a computed XLogP of 8.6, Octadeca-7,9-diene serves as an excellent highly lipophilic calibration standard for reverse-phase HPLC and GC method development [1]. Its high hydrophobicity (ΔLogP ~1.8 vs. linoleic acid) provides a benchmark for assessing the retention behavior of non-polar compounds and for estimating environmental partitioning coefficients (e.g., log Kow) in fate and transport modeling [2]. This application is supported by its well-defined molecular structure and the availability of pure standards for quantitative analysis.

Precursor for the Synthesis of Biologically Active Furan Fatty Acid Derivatives

While Octadeca-7,9-diene itself is not a furan fatty acid, its 7,9-diene framework is a key structural motif in the synthesis of compounds like 7,10-epoxyoctadeca-7,9-dienoic acid (EODA) [1]. The conjugated diene system can undergo epoxidation and cyclization to form furan rings, which are associated with antioxidant and antimicrobial activities [2]. This application is recommended for researchers exploring the synthesis of novel furan fatty acids with potential bioactivity, leveraging the specific placement of the conjugated double bonds at positions 7 and 9.

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